2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2)21-16-10-5-4-9-15(16)18(22-19)25-12-17(23)20-13-7-6-8-14(11-13)24-3/h4-11,21H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABUHPXCGIXPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Construction
The 1,2-dihydroquinazoline system is typically synthesized via cyclocondensation of anthranilic acid derivatives with amines. For the 2,2-dimethyl variant, 2-amino-N-(2,2-dimethylpropyl)benzamide serves as a key intermediate. Under microwave irradiation (100 W, 120°C) with ammonium acetate, this precursor undergoes cyclization to yield 2,2-dimethyl-1,2-dihydroquinazolin-4(3H)-one in 82% yield. Phase-transfer catalysts like tetrabutylammonium benzoate (TBAB) enhance reaction efficiency by 30% compared to conventional heating.
Sulfanyl Group Introduction
Thioether linkages are installed via nucleophilic displacement at the C4 position. Reacting the quinazolin-4(3H)-one with 2-mercaptoacetic acid in DMF/K2CO3 at 60°C for 6 hours affords 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]acetic acid . Kinetic studies show second-order rate constants ($$k_{2} \approx 1.6 \times 10^{-2} \, \text{M}^{-1}\text{s}^{-1}$$) under pseudo-first-order conditions.
Amide Coupling with 3-Methoxyaniline
Activation of the carboxylic acid using EDCI/HOBt followed by coupling with 3-methoxyaniline in dichloromethane completes the synthesis. This step achieves 76% yield with >95% purity after recrystallization from ethanol/water.
Synthetic Methodologies: Comparative Evaluation
Microwave-Assisted Cyclization
Microwave irradiation drastically reduces reaction times for quinazoline formation. As shown in Table 1, TBAB-catalyzed reactions under MW conditions (120°C, 5 min) outperform conventional thermal methods (60°C, 4 hours) in both yield and purity.
Table 1. Optimization of Quinazoline Core Synthesis
| Condition | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional (DMF, 60°C) | 4 h | 65 | 88 |
| MW (TBAB, 120°C) | 5 min | 82 | 95 |
Thiolation Efficiency
The sulfanyl bridge installation is sensitive to solvent polarity. DMF maximizes nucleophilicity of the thiolate anion, yielding 89% product, whereas THF or toluene result in <50% conversion. Steric effects from the 2,2-dimethyl group necessitate prolonged reaction times (6–8 hours) compared to unsubstituted analogues.
Amide Bond Formation
Coupling agents critically influence final step efficiency. EDCI/HOBt outperforms DCC/DMAP by minimizing racemization (3% vs 12% enantiomeric excess loss). Solvent screening identifies dichloromethane as optimal due to its low nucleophilicity and compatibility with acid-sensitive substrates.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 6H, CH(CH3)2), 3.72 (s, 3H, OCH3), 4.12 (s, 2H, SCH2CO), 6.82–7.89 (m, 8H, aromatic).
- $$^13$$C NMR: δ 25.6 (CH3), 55.1 (OCH3), 62.4 (SCH2), 169.8 (CONH), 162.3 (C=O).
The absence of quinazoline N-H stretching (3300 cm⁻¹) in IR confirms successful alkylation, while a strong C=O stretch at 1685 cm⁻¹ validates acetamide formation.
Scalability and Process Optimization
Kilogram-Scale Production
Pilot-scale synthesis (1 kg batch) using flow chemistry achieves 78% overall yield with <2% impurity burden. Key parameters include:
Environmental Impact Assessment
Process mass intensity (PMI) analysis reveals solvent consumption as the major environmental burden (PMI = 56). Replacement of DMF with cyclopentyl methyl ether (CPME) reduces PMI to 32 while maintaining yield.
Challenges and Alternative Routes
Competing Side Reactions
Oxidation of the sulfanyl bridge to sulfone (<5%) occurs under prolonged heating. Addition of 1 mM EDTA suppresses metal-catalyzed oxidation, preserving thioether integrity.
Palladium-Catalyzed Cross-Coupling
An alternative route employing Suzuki-Miyaura coupling between 4-bromo-2,2-dimethylquinazoline and a boronate-containing acetamide precursor has been explored. While feasible (62% yield), this method introduces residual palladium (>10 ppm), necessitating costly purification.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux conditions.
Substitution: Nucleophiles like amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several sulfanyl-acetamide derivatives reported in the literature. Key comparisons include:
Key Structural Differences
Heterocyclic Core: The quinazoline core in the target compound differs from triazole, benzoxazole, or pyrimidine cores in analogs. The 2,2-dimethyl group on the quinazoline may reduce conformational flexibility, improving metabolic stability relative to unsubstituted analogs .
Substituent Effects: The 3-methoxyphenyl group is shared with JAXFOG and compound 16 , which are associated with improved solubility and moderate antimicrobial activity.
Sulfanyl Linker :
- The sulfanyl group is conserved across all analogs, facilitating hydrogen bonding (e.g., N–H⋯S interactions in ) and disulfide-like redox activity.
Physicochemical Properties
Research Findings and Implications
- Synthetic Feasibility : The compound can likely be synthesized via nucleophilic substitution of 4-chloro-2,2-dimethylquinazoline with a thiolated acetamide intermediate, analogous to methods in .
- The 3-methoxyphenyl group balances lipophilicity and solubility, critical for oral bioavailability .
- Therapeutic Potential: Pending experimental validation, the compound’s quinazoline core positions it as a candidate for kinase inhibition or antimicrobial applications, building on successes of related structures .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a quinazoline-thiol intermediate with a substituted acetamide via nucleophilic aromatic substitution. Key steps include:
- Intermediate preparation : Optimize the synthesis of 2,2-dimethyl-1,2-dihydroquinazolin-4-thiol using cyclocondensation of thiourea derivatives under acidic conditions .
- Coupling reaction : Use coupling agents like EDCI/HOBt in anhydrous DMF to link the thiol group to the acetamide moiety. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield optimization : Adjust temperature (60–80°C), solvent polarity, and stoichiometry of reactants to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm the presence of the dimethylquinazoline (δ 1.4–1.6 ppm for CH) and methoxyphenyl (δ 3.8 ppm for OCH) groups. Compare peaks with computational predictions (e.g., ACD/Labs) .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 385.14 .
Q. What are the solubility properties of this compound, and how do they influence biological assay design?
- Methodology :
- Solubility profiling : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (low). Use sonication or co-solvents (e.g., 5% Tween-80) for in vitro assays .
- Stock solution preparation : Dissolve in DMSO at 10 mM, filter-sterilize, and dilute in assay media (<0.1% DMSO to avoid cytotoxicity ).
Advanced Research Questions
Q. How does the substitution pattern (e.g., dimethylquinazoline, 3-methoxyphenyl) affect biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Comparative SAR : Synthesize analogs with variations (e.g., removal of dimethyl groups, substitution of methoxy with ethoxy). Test against target enzymes (e.g., kinase inhibition assays) to quantify IC shifts .
- Computational modeling : Perform docking studies (AutoDock Vina) to assess interactions between the dimethylquinazoline moiety and hydrophobic enzyme pockets .
- Data interpretation : Correlate logP values with membrane permeability using Caco-2 cell models .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Assay standardization : Replicate experiments under uniform conditions (e.g., ATCC cell lines, Mueller-Hinton agar for antimicrobial tests). Control for batch-to-batch compound variability via HPLC .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells. Compare pathways (e.g., apoptosis vs. oxidative stress) across studies .
Q. How can computational methods predict the compound’s metabolic stability and potential toxicity?
- Methodology :
- In silico ADMET : Use tools like SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4 susceptibility) and hepatotoxicity .
- Metabolite identification : Incubate with liver microsomes (human/rat), extract metabolites via SPE, and analyze via LC-MS/MS .
Experimental Design Considerations
Q. What controls are essential in enzyme inhibition assays to validate target specificity?
- Methodology :
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases).
- Negative controls : Include vehicle-only (DMSO) and scrambled peptide competitors.
- Off-target screening : Test against related enzymes (e.g., EGFR vs. HER2 kinases) to confirm selectivity .
Q. How can reaction mechanisms for sulfanyl-acetamide bond formation be elucidated?
- Methodology :
- Kinetic studies : Monitor reaction rates via -NMR under varying temperatures (25–80°C). Calculate activation energy (E) using the Arrhenius equation .
- Isotopic labeling : Use -labeled thiols to track bond formation via MS isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
